3,3-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a fluorinated organic compound known for its unique structural features and potential applications in various fields of science and industry. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical properties, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a difluorocyclobutane derivative is formed through the reaction of a suitable diene with a difluorocarbene source. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted aryl halide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Scientific Research Applications
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(trifluoromethoxy)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C12H9F5O3 |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
3,3-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H9F5O3/c13-11(14)5-10(6-11,9(18)19)7-1-3-8(4-2-7)20-12(15,16)17/h1-4H,5-6H2,(H,18,19) |
InChI Key |
DECPCBXOJYGZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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